molecular formula C16H18N4O4 B1214346 Pseudomonine CAS No. 172923-94-3

Pseudomonine

Cat. No.: B1214346
CAS No.: 172923-94-3
M. Wt: 330.34 g/mol
InChI Key: XYEWTJQWOJBDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudomonine belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fishes. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

172923-94-3

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide

InChI

InChI=1S/C16H18N4O4/c1-10-14(19-15(22)12-4-2-3-5-13(12)21)16(23)20(24-10)7-6-11-8-17-9-18-11/h2-5,8-10,14,21H,6-7H2,1H3,(H,17,18)(H,19,22)

InChI Key

XYEWTJQWOJBDBL-UHFFFAOYSA-N

SMILES

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O

Canonical SMILES

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O

Key on ui other cas no.

172923-94-3

Synonyms

pseudomonine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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